molecular formula C5H4BrClN2O B1376875 5-Bromo-2-chloro-3-methoxypyrazine CAS No. 89283-94-3

5-Bromo-2-chloro-3-methoxypyrazine

Cat. No.: B1376875
CAS No.: 89283-94-3
M. Wt: 223.45 g/mol
InChI Key: FXXJHKPFEKHKHZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-methoxypyrazine is an organic compound with the molecular formula C5H4BrClN2O. It is a pyrazine derivative characterized by the presence of bromine, chlorine, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-methoxypyrazine typically involves the bromination and chlorination of pyrazine derivatives. One common method includes the reaction of 2-chloro-3-methoxypyrazine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-methoxypyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyrazines .

Scientific Research Applications

5-Bromo-2-chloro-3-methoxypyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-methoxypyrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic effects and biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-4-methoxypyrazine
  • 5-Bromo-2-chloro-3-methylpyrazine
  • 5-Bromo-2-chloro-3-ethoxypyrazine

Uniqueness

5-Bromo-2-chloro-3-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-bromo-2-chloro-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXJHKPFEKHKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743414
Record name 5-Bromo-2-chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89283-94-3
Record name 5-Bromo-2-chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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